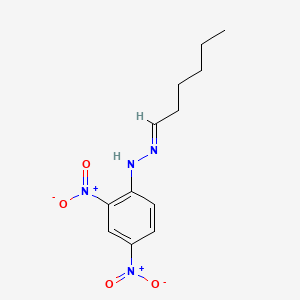

Hexanal, (2,4-dinitrophenyl)hydrazone

Description

Contextualization within Aldehyde Derivatization Chemistry

The formation of Hexanal (B45976), (2,4-dinitrophenyl)hydrazone is a classic example of aldehyde derivatization. Derivatization is a technique used in chemistry to convert a chemical compound into a product (a derivative) of similar chemical structure. This is often done to enhance the analyte's properties for separation or detection. Aldehydes, which contain a carbonyl functional group (-CHO), are often derivatized because the original compounds can be volatile or lack a strong chromophore for ultraviolet-visible (UV-Vis) spectroscopy. hitachi-hightech.com

The reaction between an aldehyde like hexanal and 2,4-dinitrophenylhydrazine (B122626) (often dissolved in methanol (B129727) and sulfuric acid and known as Brady's reagent) is a condensation reaction. byjus.comchemservice.com In this nucleophilic addition-elimination process, the nucleophilic amino group (-NH₂) of DNPH attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), resulting in the corresponding hydrazone. ncert.nic.in

The resulting 2,4-dinitrophenylhydrazone derivatives are typically brightly colored, stable, and crystalline solids with sharp melting points. ijsrst.combyjus.com These properties are highly advantageous, as they facilitate the isolation and identification of the original aldehyde from a mixture. byjus.comchemservice.com The formation of a yellow, orange, or red precipitate upon adding Brady's reagent is a well-established qualitative test for the presence of aldehydes and ketones. ijsrst.comchemservice.com

Significance of 2,4-Dinitrophenylhydrazine Derivatives in Analytical Science

The conversion of aldehydes and ketones to their 2,4-dinitrophenylhydrazone derivatives is a cornerstone of modern analytical science for several reasons. nih.gov These derivatives, including Hexanal, (2,4-dinitrophenyl)hydrazone, are pivotal in both qualitative and quantitative analysis across various fields.

Key areas of significance include:

Enhanced Detectability: The DNPH moiety is a strong chromophore, meaning it absorbs light strongly in the UV-Vis spectrum. This allows for highly sensitive detection and quantification of the aldehyde derivatives using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. hitachi-hightech.comresearchgate.net This method is far more sensitive than attempting to measure the underivatized aldehydes directly. hitachi-hightech.com

Improved Separation: The derivatives are less volatile and more stable than their parent aldehydes, making them suitable for analysis by reversed-phase HPLC. researchgate.net This allows for the effective separation of complex mixtures of various carbonyl compounds, which can be individually quantified. shodex.com

Accurate Identification: The purified hydrazone of an unknown aldehyde can be identified by its characteristic melting point. byjus.com Furthermore, modern analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the derivative, providing definitive structural information based on its mass-to-charge ratio and fragmentation patterns. researchgate.net

Wide-Ranging Applications: DNPH derivatization is the reference method for analyzing carbonyl compounds in numerous matrices. researchgate.net It is extensively used in environmental science to monitor air quality, such as measuring aldehydes in vehicle exhaust, cigarette smoke, and indoor air, which is relevant to "sick house syndrome". hitachi-hightech.comresearchgate.netlaballiance.com.my The method is also applied in food chemistry and biological sample analysis. researchgate.net

A notable research finding is that the reaction between DNPH and aldehydes can produce both E- and Z-stereoisomers due to the C=N double bond, which can complicate chromatographic analysis. nih.gov Studies have shown that while purified aldehyde-2,4-DNPhydrazones typically exist as the E-isomer, the presence of acid or UV light can lead to the formation of both isomers. nih.gov Research has focused on developing methods, such as reductive amination of the hydrazone, to overcome this issue for more accurate analysis. nih.gov

Summary of Analytical Applications for DNPH Derivatives

| Application Area | Analytical Technique | Sample Matrix | Research Focus |

|---|---|---|---|

| Environmental Monitoring | HPLC-UV, LC-MS | Ambient Air, Indoor Air | Detection of volatile organic compounds (VOCs) like formaldehyde (B43269) and hexanal for air quality assessment. hitachi-hightech.comlaballiance.com.my |

| Vehicle and Industrial Emissions | LC-APPI-MS | Automobile Exhaust, Cigarette Smoke | Quantification of carbonyl compounds as pollutants. researchgate.net |

| Food and Beverage Analysis | HPLC, LC-MS | Water, Juice, Vinegar | Measurement of aldehydes as flavor components or contaminants. researchgate.net |

| Biomedical Research | HPLC, LC-MS | Urine, Plasma, Blood | Analysis of carbonyl compounds as biomarkers. researchgate.net |

| Chemical Sensing | Colorimetry, Fluorescence | Water | Development of novel chemosensors for detecting heavy metals and other substances. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-hexylideneamino]-2,4-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10(15(17)18)9-12(11)16(19)20/h6-9,14H,2-5H2,1H3/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUYYAXVFFVQNX-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527-97-5 | |

| Record name | Hexanal,4-dinitrophenyl)hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanal 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Derivatization Mechanisms for Hexanal, 2,4 Dinitrophenyl Hydrazone

Mechanistic Pathways of Hexanal-2,4-Dinitrophenylhydrazone Formation

The mechanistic pathway can be described in two primary steps:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal amino group (-NH2) of the 2,4-dinitrophenylhydrazine (B122626) on the electrophilic carbonyl carbon of hexanal (B45976). This step is generally acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. This addition results in the formation of an unstable intermediate known as a carbinolamine. researchgate.net

Elimination (Dehydration): The carbinolamine intermediate then undergoes dehydration. An acid catalyst facilitates the protonation of the hydroxyl group, converting it into a better leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of a carbon-nitrogen double bond (C=N), yielding the stable hexanal, (2,4-dinitrophenyl)hydrazone derivative. wikipedia.orgresearchgate.net

The resulting hydrazone product possesses a C=N double bond, which can lead to the formation of E- and Z-stereoisomers. nih.gov While purified aldehyde-2,4-dinitrophenylhydrazones often exist predominantly as the E-isomer, the presence of acid and exposure to UV light can promote the formation of both isomers, which can complicate chromatographic analysis. nih.gov The reaction is highly selective for aldehydes and ketones over other carbonyl-containing functional groups like carboxylic acids, esters, and amides, where resonance stabilization reduces the electrophilicity of the carbonyl carbon. wikipedia.org

Optimization of Derivatization Conditions for Hexanal Detection

To ensure complete and reproducible derivatization of hexanal for quantitative analysis, the optimization of reaction conditions is critical. Several factors can influence the reaction rate and the yield of the hydrazone derivative. Drawing parallels from studies on other carbonyl compounds like muscone, key parameters can be systematically investigated to establish the optimal conditions for hexanal derivatization. researchgate.net

Key parameters for optimization include:

Reaction Medium: The choice of solvent is crucial. Ethanol is a commonly used medium as it effectively dissolves both the DNPH reagent and the typically non-polar hexanal. researchgate.net

Acid Catalyst and Concentration: The reaction is acid-catalyzed. Hydrochloric acid is an effective catalyst. researchgate.net The concentration of the acid needs to be optimized; insufficient acid leads to a slow reaction, while excessive acid can cause degradation of the reactants or the product.

DNPH Concentration: An excess of the derivatizing agent (DNPH) is typically used to drive the reaction to completion. jst.go.jp A molar ratio of DNPH to the expected hexanal concentration of several hundred-fold is often employed. researchgate.net

Reaction Temperature: Temperature significantly affects the reaction rate. An increase in temperature generally accelerates the reaction, but excessively high temperatures might lead to the degradation of the derivative. researchgate.net

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion of hexanal to its derivative. researchgate.net

The following table summarizes a hypothetical optimization strategy for hexanal derivatization based on findings for similar compounds.

| Parameter | Investigated Range | Optimal Condition | Rationale/Finding |

| Catalyst | Hydrochloric acid, Sulfuric acid, Phosphoric acid | Hydrochloric acid | Provides efficient protonation to catalyze the reaction effectively. researchgate.net |

| Acid Concentration | 0.5% - 2.0% (v/v) | 1.25% (v/v) | Balances catalytic activity with the stability of the hydrazone derivative. researchgate.net |

| Reaction Temperature | 40°C - 80°C | 65°C | Significantly influences reaction rate; higher temperatures increase yield up to an optimal point before potential degradation. researchgate.net |

| Reaction Time | 10 min - 60 min | 30 min | Ensures the reaction goes to completion without significant side reactions or degradation. researchgate.net |

| Molar Ratio (DNPH:Hexanal) | 100:1 - 500:1 | >300:1 | A large excess of DNPH is required to shift the equilibrium towards the product side for quantitative conversion. researchgate.net |

This table is generated based on optimization studies of similar carbonyl compounds and represents a typical approach.

Solid-Phase Derivatization Techniques for Hexanal Analysis

Solid-phase derivatization techniques offer significant advantages by combining sample extraction, concentration, and derivatization into a single step, thereby simplifying sample preparation and improving analytical sensitivity.

One prominent technique is the use of DNPH-impregnated solid sorbents . These are commonly available in cartridge format, such as silica (B1680970) gel cartridges coated with 2,4-dinitrophenylhydrazine. hitachi-hightech.com Air or gas samples are passed through the cartridge, where hexanal is trapped and simultaneously reacts with the DNPH on the solid support. The resulting stable this compound is then eluted from the cartridge with a suitable solvent, typically acetonitrile (B52724), and analyzed by HPLC. hitachi-hightech.com This method is widely used for monitoring aldehydes in air. hitachi-hightech.com

Another powerful technique is Solid-Phase Microextraction (SPME) . In this method, a fused silica fiber coated with a suitable stationary phase is exposed to the sample (either in the headspace or by direct immersion). redalyc.orgnih.gov For hexanal analysis, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often effective. redalyc.orgredalyc.org The derivatization can be performed either before or after extraction. In one approach, the derivatizing agent (DNPH) is added to the sample, and the resulting this compound is then extracted by the SPME fiber. nih.gov Alternatively, hexanal can be first adsorbed onto the fiber and then exposed to a DNPH solution or vapor for on-fiber derivatization. The fiber is then thermally desorbed in the injection port of a gas chromatograph for analysis. redalyc.orgnih.gov

A Solid-Phase Extraction (SPE) method has also been developed specifically for the purification of DNPH-derivatized samples. jst.go.jp Since an excess of DNPH is used in the derivatization reaction, the unreacted reagent can interfere with the analysis. This SPE method can effectively remove the residual DNPH, with studies showing a removal of 97.5% of unreacted DNPH while recovering over 100% of the derivative. jst.go.jp

| Technique | Principle | Typical Application | Advantages |

| DNPH-Coated Cartridges | Hexanal is trapped and derivatized on a solid sorbent coated with DNPH. | Air sampling and analysis. hitachi-hightech.com | Combines sampling and derivatization; suitable for field use. |

| Solid-Phase Microextraction (SPME) | Hexanal or its DNPH derivative is adsorbed onto a coated fiber for concentration. | Headspace analysis of food and biological samples. redalyc.orgnih.gov | Solventless, rapid, high sensitivity, and can be automated. redalyc.org |

| Solid-Phase Extraction (SPE) Cleanup | Unreacted DNPH is selectively retained on an SPE cartridge, allowing the purified derivative to be eluted. | Purification of derivatized liquid samples before HPLC analysis. jst.go.jp | Removes interfering excess reagent, protecting the analytical column and improving detection. jst.go.jp |

Microscale and Rapid Derivatization Protocols for Enhanced Efficiency

The demand for higher sample throughput and reduced consumption of reagents and solvents has driven the development of microscale and rapid derivatization protocols.

Rapid derivatization methods often focus on accelerating the reaction and analysis time. Headspace gas chromatography (GC) methods have been developed that can determine hexanal in as little as two minutes per sample. chromatographyonline.com These methods often involve rapid heating of the sample to drive volatile compounds like hexanal into the headspace for analysis, sometimes coupled with rapid GC temperature programs. chromatographyonline.comnih.gov While many rapid GC methods analyze hexanal directly, the principles of rapid heating and analysis can be applied post-derivatization as well.

Microscale derivatization protocols are integral to techniques like SPME, where the extraction and concentration occur on a very small surface area (the fiber coating). redalyc.orgnih.gov This inherently reduces the amount of sample and reagent required. The benefits of microscale approaches include:

Reduced Sample and Reagent Volume: Minimizes waste and cost.

Increased Sensitivity: By concentrating the analyte from a larger sample volume into a very small final volume.

Faster Analysis Times: Smaller volumes often lead to faster diffusion and reaction rates.

For instance, a headspace SPME-GC-MS method for hexanal in a food matrix used only 0.3 g of sample, with an extraction time of 35 minutes, demonstrating the efficiency of microscale extraction. redalyc.orgredalyc.org The development of such methods allows for high-throughput screening of hexanal, which is a key marker for lipid oxidation in food products. nih.govchromatographyonline.com

Advanced Analytical Methodologies for Hexanal, 2,4 Dinitrophenyl Hydrazone

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Hexanal-DNPH, providing the necessary separation from other carbonyl-DNPH derivatives and complex sample matrix components. Both high-performance liquid chromatography and gas chromatography-mass spectrometry offer powerful, albeit different, approaches to its analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is the most prevalent technique for the analysis of DNPH derivatives due to their excellent stability and strong UV absorbance. epa.gov The derivatization of hexanal (B45976) with DNPH is a standard method for its determination in various samples, including air and water. researchgate.netresearchgate.net The resulting hydrazone is then separated and quantified by HPLC with UV detection, typically at a wavelength of 360 nm. thermofisher.comhplc.eu

Reversed-Phase HPLC Applications for Hexanal-DNPH Quantification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for quantifying Hexanal-DNPH. The methodology involves derivatizing carbonyl compounds present in a sample with DNPH, followed by extraction and injection into an RP-HPLC system, commonly using a C18 column. thermofisher.com Gradient elution is typically employed to separate the various DNPH derivatives.

A method for analyzing aldehydes in exhaled breath condensate (EBC), a biological matrix used to assess pulmonary status, involved derivatization with DNPH and separation on a C18 column using a mobile phase gradient of aqueous acetic acid and methanol (B129727). nih.gov This method achieved detection limits in the nanomolar range, with a limit of detection (LOD) for hexanal of 0.79 nmolL⁻¹. nih.gov Similarly, a method for determining malondialdehyde (MDA) in urine after DNPH derivatization used a C18 column with a linear acetonitrile-water gradient, achieving a detection limit of 56 nM. nih.gov These methods demonstrate the high sensitivity of RP-HPLC for quantifying DNPH derivatives in biological samples.

The following table summarizes typical RP-HPLC conditions used for the separation of carbonyl-DNPH derivatives, including Hexanal-DNPH.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | HALO 90 Å C18, 2.7 µm, 4.6 x 150 mm hplc.eu | Acclaim Explosives E2, 25 x 0.46 cm chromatographyonline.com | Waters Symmetry C18, 3.9 x 150 mm nih.gov |

| Mobile Phase A | Water hplc.eu | Water chromatographyonline.com | Water nih.gov |

| Mobile Phase B | Acetonitrile (B52724)/THF (80/20) hplc.eu | Acetonitrile chromatographyonline.com | Acetonitrile nih.gov |

| Gradient | 45% B to 58% B in 7.5 min, to 80% B at 9 min hplc.eu | 50% B to 40% B over 25 min, then to 10% B at 40 min chromatographyonline.com | 30% B to 70% B in 30 min nih.gov |

| Flow Rate | 1.5 mL/min hplc.eu | 1.5 mL/min chromatographyonline.com | Not Specified |

| Detection | UV at 360 nm hplc.eu | Diode Array Detector at 365 nm chromatographyonline.com | Not Specified |

| Temperature | 30 °C hplc.eu | Not Specified | Not Specified |

Method Development for Complex Sample Matrices

Analyzing Hexanal-DNPH in complex matrices such as biological fluids, environmental samples, and food requires robust method development to overcome interferences. epa.govthermofisher.com For aqueous samples, controlling the pH during the derivatization step is critical for efficiency. researchgate.net Studies have shown that an optimal acidity of pH 2.0 is necessary when determining carbonyls in water. researchgate.net For certain analytes like formaldehyde (B43269), a pH of 5.0 may be used to minimize the formation of artifacts. epa.gov

Innovative sample preparation techniques have been developed to enhance sensitivity and reduce matrix effects. One such method for analyzing hexanal in human blood is ultrasound-assisted headspace liquid-phase microextraction with in-drop derivatization. nih.gov In this approach, volatile aldehydes are extracted from the headspace of the sample and simultaneously derivatized within a microdroplet of solvent containing DNPH, followed by LC-UV analysis. nih.gov This single-step extraction, concentration, and derivatization process is simple, efficient, and minimizes interference from the sample matrix. nih.gov For indoor air analysis, samples are often collected on cartridges coated with DNPH, which are then eluted with acetonitrile for HPLC analysis. epa.gov

Column Chemistry and Stationary Phase Selectivity for DNPHs

While C18 is the most common stationary phase for reversed-phase separations, column chemistry is a powerful tool to manipulate selectivity and improve the resolution of DNPH derivatives. chromatographytoday.com Selectivity, which describes the separation of two adjacent peaks, is more influential on resolution than column efficiency or retention factor. chromatographytoday.com Therefore, exploring different stationary phase chemistries is a key aspect of method development. chromatographytoday.com

The primary retention mechanism on alkyl chain phases like C18 is hydrophobic interaction. chromatographytoday.com However, other interactions can be exploited. For instance, stationary phases containing aromatic rings, such as phenyl or pentafluorophenyl (PFP) phases, can provide pi-pi interactions with aromatic analytes. chromatographytoday.comnih.gov This can be particularly useful for separating complex mixtures of DNPH derivatives.

Research has shown that an alkyl amide reversed-phase column (Acclaim Explosives E2) provides unique selectivity for carbonyl-DNPHs, successfully separating the E- and Z-isomers, which is often difficult on standard C18 columns. chromatographyonline.com This enhanced separation is attributed to a dual retention mechanism involving both hydrophobic affinity from the alkyl chains and interactions between the stationary phase's amide groups and the polar groups in the DNPH derivatives. chromatographyonline.com The addition of tetrahydrofuran (B95107) (THF) to the mobile phase can also alter selectivity and improve the resolution of DNPH derivatives on a C18 column. hplc.eu

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While HPLC is the predominant method for analyzing DNPH derivatives, GC-MS is a powerful technique for the identification and structural elucidation of volatile and semi-volatile organic compounds in complex mixtures. nih.gov However, the direct analysis of DNPH derivatives by GC can be challenging due to their low volatility. researchgate.net

For the GC-MS analysis of aldehydes from biological samples, alternative derivatization agents are often used. A common approach involves derivatizing hexanal with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a more volatile oxime derivative, which is then readily analyzed by GC-MS. nih.govsigmaaldrich.com

Identification and Elucidation of Hexanal-DNPH in Biological Extracts

Despite the preference for other derivatives in GC-MS, the direct analysis of Hexanal-DNPH is possible and its mass spectrum provides definitive identification. The mass spectrum is used to elucidate the structure of the compound based on its fragmentation pattern.

GC-MS analysis of various biological extracts, such as those from medicinal plants, is a common practice to identify a wide range of bioactive compounds. mdpi.comresearchgate.netresearchgate.net In such analyses, compounds are identified by their retention time and the unique mass spectrum generated as they elute from the GC column. researchgate.net The mass spectrum of Hexanal-DNPH shows characteristic fragments that confirm its identity.

The following table details key mass-to-charge ratio (m/z) fragments observed in the mass spectrum of Hexanal-DNPH.

| Compound | Molecular Weight | Key Mass-to-Charge (m/z) Fragments |

| Hexanal, (2,4-dinitrophenyl)hydrazone | 280.28 | 280, 224, 183, 122, 83, 55, 41 restek.com |

The molecular ion peak at m/z 280 confirms the mass of the compound. Other significant fragments provide structural information, allowing for its unambiguous identification in a sample extract. restek.com While GC-MS is more commonly used for underivatized hexanal in food analysis via dynamic headspace sampling scioninstruments.com, its ability to generate a distinct mass spectrum for Hexanal-DNPH makes it a valuable tool for structural confirmation.

Quantitative Analysis via GC-MS in Trace Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For trace analysis of hexanal, derivatization to its DNPH form is often preceded by a concentration step, such as dynamic headspace sampling. This method is particularly effective for complex matrices like food products or environmental samples. techscientific.com

Dynamic headspace sampling improves sensitivity over static methods by continuously sweeping the headspace above a sample with an inert gas, concentrating the volatile analytes onto an adsorbent trap. techscientific.com This pre-concentration step allows for detection at very low levels, comparable to purge and trap techniques. techscientific.com Following concentration, the analytes are thermally desorbed and introduced into the GC-MS system. The GC column separates this compound from other components based on its boiling point and affinity for the stationary phase. The mass spectrometer then detects the compound, providing both qualitative identification through its mass spectrum and quantitative data by measuring the abundance of characteristic ions. techscientific.com The use of specific fragment ions for quantification enhances the accuracy of the analysis, especially in complex samples where co-elution might occur. techscientific.com This methodology has been successfully applied to determine trace levels of hydrazine (B178648) (a related compound class) in various technically demanding matrices, demonstrating its robustness and sensitivity with limits of quantitation (LOQ) as low as 0.1 ppm. nih.gov

Table 1: GC-MS Parameters for Trace Analysis

This table is a representative example of typical parameters and may vary based on the specific instrument and sample matrix.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Sampling Technique | Dynamic Headspace | Concentrates volatile analytes from the sample matrix for increased sensitivity. techscientific.com |

| GC Column | Mid-polarity capillary column (e.g., DB-5ms) | Separates the analyte from other volatile components in the sample. |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Ensures efficient separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) | Fragments the analyte molecules into a reproducible pattern for identification. |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific fragment ions of the target analyte. |

| Quantifier Ion | A specific, abundant fragment ion from the mass spectrum (e.g., m/z 56 for underivatized hexanal). techscientific.com | Used to calculate the concentration of the analyte based on its peak area. |

Mass Fragmentation Patterns and Spectral Interpretation

The mass spectrum of this compound generated by electron ionization (EI) provides a unique fingerprint for its identification. The molecular weight of the compound is 280.28 g/mol . nih.govnist.gov The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 280, confirming the compound's molecular mass. nist.gov

The fragmentation pattern is dictated by the structure of the molecule, which includes a dinitrophenyl ring, a hydrazine linkage, and a hexyl chain. The fragmentation process involves the cleavage of bonds, leading to a series of characteristic fragment ions. Interpretation of these fragments allows for confident structural confirmation. Key fragmentation pathways often involve:

Alpha-cleavage: Breakage of the C-C bond adjacent to the C=N double bond.

Cleavage of the N-N bond: A common fragmentation pathway for hydrazones.

Loss of the alkyl chain: Fragmentation of the hexyl group, often resulting in a series of peaks separated by 14 mass units (CH₂). libretexts.org

Fragments from the dinitrophenyl group: Ions characteristic of the stable aromatic ring structure.

Table 2: Major Mass Fragments of this compound

Based on data from the NIST Mass Spectrometry Data Center. nist.gov

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Significance |

|---|---|---|

| 280 | [C₁₂H₁₆N₄O₄]⁺ | Molecular Ion (M⁺) |

| 209 | [M - C₅H₁₁]⁺ | Loss of the pentyl radical from the hexyl chain |

| 183 | [C₆H₅N₄O₄]⁺ | Fragment containing the dinitrophenylhydrazine moiety |

| 57 | [C₄H₉]⁺ | Butyl cation, a common fragment from the hexyl chain |

Spectroscopic Characterization and Detection

Spectroscopic methods are fundamental for the characterization and quantification of this compound, exploiting its interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Studies of Hexanal-DNPH

The reaction between hexanal and 2,4-dinitrophenylhydrazine (B122626) produces a colored derivative, making it ideal for analysis by UV-Visible spectrophotometry. sjpas.com Aliphatic aldehydes like hexanal typically form yellow-colored DNPH derivatives. sjpas.com This color arises from the extended system of conjugated π-electrons spanning the dinitrophenyl ring and the C=N double bond of the hydrazone.

The UV-Vis spectrum of this compound is characterized by strong absorbance bands in the ultraviolet and visible regions. While the exact position and molar absorptivity (ε) can vary with the solvent, the spectrum is generally defined by two main absorption maxima. These peaks correspond to specific electronic transitions within the molecule. For analogous DNPH derivatives, intense peaks are assigned to π→π* transitions (often below 300 nm) and n→π* transitions (in the 350-370 nm range). researchgate.net The high molar absorptivity of these derivatives allows for the detection and quantification of the parent aldehyde at low concentrations.

Table 3: Spectral Characteristics of Aldehyde-DNPH Derivatives

This table presents typical values based on analogous compounds, as seen in published research. researchgate.net

| Absorption Maximum (λmax) | Electronic Transition | Typical Wavelength Range |

|---|---|---|

| λmax 1 | π → π* | ~230 - 260 nm |

Quantitative analysis using UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify hexanal, a sample is reacted with an excess of DNPH reagent. The resulting colored solution containing this compound is then analyzed.

The concentration is determined by measuring the solution's absorbance at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standards of known concentrations. A modification of the standard assay involves adding sodium hydroxide (B78521) (NaOH) to the solution after derivatization. nih.gov This shifts the λmax to a longer wavelength (around 450 nm), which can help reduce interference from any unreacted DNPH, thereby improving the accuracy of the quantification. nih.gov

Infrared (IR) Spectroscopy for Structural Confirmation and Functional Group Analysis

Infrared (IR) spectroscopy is an invaluable tool for confirming the structure of this compound by identifying its key functional groups. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the bonds within the molecule. The formation of the hydrazone from the aldehyde is confirmed by the disappearance of the strong C=O stretching band of the aldehyde and the appearance of characteristic bands for the N-H and C=N groups. researchgate.net

The key diagnostic peaks in the IR spectrum of this compound include:

N-H Stretching: A sharp peak typically found around 3280-3300 cm⁻¹, indicative of the secondary amine group in the hydrazone linkage. researchgate.net

Aromatic C-H Stretching: Peaks observed just above 3000 cm⁻¹ (e.g., ~3090 cm⁻¹). researchgate.net

Aliphatic C-H Stretching: Peaks observed just below 3000 cm⁻¹.

C=N Stretching: A band in the region of 1615-1620 cm⁻¹, confirming the formation of the hydrazone double bond. researchgate.net

Aromatic C=C Stretching: Peaks around 1600 cm⁻¹ from the dinitrophenyl ring. researchgate.net

NO₂ Stretching: Two strong, characteristic bands corresponding to the asymmetric (~1516 cm⁻¹) and symmetric (~1329 cm⁻¹) stretching of the nitro groups. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

Frequencies are based on published data for analogous DNPH derivatives. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~3287 |

| Aromatic C-H | Stretch | ~3090 |

| C=N | Stretch | ~1620 |

| Aromatic C=C | Stretch | ~1600 |

| NO₂ | Asymmetric Stretch | ~1516 |

| NO₂ | Symmetric Stretch | ~1329 |

Vibrational Modes and Characteristic Absorption Bands

The IR spectrum of Hexanal-DNPH is characterized by several key absorption bands that correspond to the specific vibrational modes of its functional groups. The formation of the hydrazone from the reaction of 2,4-dinitrophenylhydrazine with hexanal introduces a C=N imine linkage and preserves the N-H and NO₂ groups from the DNPH reagent, while incorporating the alkyl chain from hexanal.

The principal vibrational modes and their typical absorption regions are detailed below. These bands are crucial for the structural confirmation of the molecule. researchgate.net The presence of these specific peaks confirms the identity of the compound as a 2,4-dinitrophenylhydrazone derivative. researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| N-H Stretching | ~3300 cm⁻¹ | A sharp peak corresponding to the stretching of the amine (N-H) bond in the hydrazone moiety. |

| Aromatic C-H Stretching | ~3100 cm⁻¹ | Absorption from the C-H bonds on the dinitrophenyl aromatic ring. |

| Aliphatic C-H Stretching | 2850-2960 cm⁻¹ | Multiple peaks arising from the symmetric and asymmetric stretching of C-H bonds in the hexyl alkyl chain. |

| C=N Stretching | ~1615-1625 cm⁻¹ | A strong band indicating the stretching of the imine double bond, confirming the formation of the hydrazone. |

| Aromatic C=C Stretching | ~1590-1600 cm⁻¹ | Peaks associated with the carbon-carbon double bond stretching within the aromatic ring. |

| NO₂ Asymmetric Stretching | ~1515 cm⁻¹ | A strong, characteristic absorption from the asymmetric stretching of the two nitro (NO₂) groups. |

| NO₂ Symmetric Stretching | ~1330 cm⁻¹ | A strong band resulting from the symmetric stretching of the nitro groups. |

Applications in Reference Standard Verification

This compound serves as a critical analytical reference standard for the detection and quantification of hexanal, a common volatile organic compound and an indicator of lipid peroxidation in food products and environmental samples. lgcstandards.comfishersci.com The verification of this reference standard's purity and identity is paramount for ensuring the accuracy and reliability of analytical measurements.

High-purity Hexanal-DNPH, often specified as ≥98% pure by High-Performance Liquid Chromatography (HPLC), is used to create calibration curves for quantitative analysis. calpaclab.com Analytical methods, such as those outlined by the Environmental Protection Agency (EPA) for carbonyl compound analysis (e.g., EPA Method 8315A), rely on the derivatization of aldehydes and ketones with DNPH followed by HPLC-UV detection. fishersci.comepa.gov In this context, a certified Hexanal-DNPH standard is used to:

Confirm Peak Identity: The retention time of the standard is used to positively identify the Hexanal-DNPH peak in a complex chromatogram of a sample containing multiple carbonyl compounds. fishersci.com

Calibrate the Instrument: Solutions of the standard at known concentrations are injected to establish a calibration curve (response vs. concentration), which is then used to determine the concentration of hexanal in unknown samples.

Assess Method Performance: The standard is used to evaluate analytical method parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).

The stability and well-characterized nature of the crystalline Hexanal-DNPH derivative make it a more suitable reference material than the volatile and less stable parent aldehyde, hexanal. fishersci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For Hexanal-DNPH, ¹H NMR is particularly valuable for confirming the structure and assigning protons to their specific locations within the molecule.

¹H NMR Spectral Analysis of Hexanal-DNPH

The ¹H NMR spectrum of Hexanal-DNPH displays a series of distinct signals, each corresponding to a unique proton or group of equivalent protons in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals allow for a complete assignment of the proton skeleton. The spectrum clearly shows signals for the aromatic protons of the dinitrophenyl ring, the imine and N-H protons of the hydrazone linkage, and the protons of the hexyl alkyl chain.

Below is a table detailing the characteristic ¹H NMR signals for Hexanal-DNPH, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Description |

| N-H | ~11.0 | Singlet (s) | A downfield singlet corresponding to the acidic proton on the nitrogen atom. |

| H-3 (Aromatic) | ~9.1 | Doublet (d) | The proton on the carbon between the two nitro groups, deshielded by both. |

| H-5 (Aromatic) | ~8.4 | Doublet of doublets (dd) | The proton on the carbon adjacent to the C-6 proton and the nitro group. |

| H-6 (Aromatic) | ~8.0 | Doublet (d) | The proton on the carbon adjacent to the hydrazine linkage. |

| CH=N (Imine) | ~7.6 | Triplet (t) | The proton on the carbon of the C=N double bond, coupled to the adjacent CH₂ group of the hexyl chain. |

| α-CH₂ | ~2.4 | Quartet or Multiplet (q/m) | The two protons on the carbon adjacent to the C=N double bond. |

| β, γ, δ-CH₂ | ~1.3-1.6 | Multiplet (m) | A complex, overlapping signal for the six protons of the three central methylene (B1212753) groups in the hexyl chain. |

| Terminal CH₃ | ~0.9 | Triplet (t) | The three protons of the terminal methyl group of the hexyl chain, split by the adjacent CH₂ group. |

Advanced NMR Techniques for Isomeric Discrimination

The C=N double bond in Hexanal-DNPH can exist as two geometric isomers: (E) and (Z) (also known as syn and anti). The (E)-isomer, where the larger groups (the dinitrophenylamino group and the pentyl group) are on opposite sides of the double bond, is generally the more sterically favored and thermodynamically stable product. synhet.com Commercial standards are typically sold as the (E)-isomer. lgcstandards.comsynhet.com

While one-dimensional ¹H NMR is sufficient for routine structural confirmation, advanced 2D NMR techniques could be employed for unambiguous isomeric discrimination, particularly if the presence of the (Z)-isomer is suspected.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close in space. For the (E)-isomer, a NOESY experiment would show a correlation between the imine proton (CH=N) and the H-6 proton on the aromatic ring. Conversely, for the (Z)-isomer, a spatial correlation would be expected between the imine proton and the α-CH₂ protons of the alkyl chain.

While the application of these specific techniques to Hexanal-DNPH is not widely reported in routine analytical literature, they represent the definitive methods for confirming the geometric configuration if required.

Chemometric Approaches in Hexanal-DNPH Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of Hexanal-DNPH, particularly within complex mixtures, chemometric approaches can significantly enhance data interpretation, classification, and quantification.

When analyzing real-world samples such as air, water, or food headspace, hexanal is often one of many carbonyl compounds present. fishersci.com The derivatization with DNPH results in a mixture of DNPH derivatives, which can produce complex datasets from analytical instruments like HPLC with a Diode-Array Detector (DAD) or LC-Mass Spectrometry (LC-MS).

Partial Least Squares (PLS) Regression: PLS is a supervised regression technique that is particularly useful for quantitative analysis in the presence of complex matrices and overlapping signals. A PLS model can be built to correlate the instrumental data (e.g., the entire chromatogram or a specific spectral region) with the concentration of Hexanal-DNPH. This can provide a more robust quantification than traditional single-peak integration, especially if the peak for Hexanal-DNPH is not perfectly resolved from neighboring peaks of other derivatives. nih.gov

These chemometric tools allow for a more holistic analysis of the data, moving beyond the simple quantification of a single target to understanding the broader chemical signature of a sample in which Hexanal-DNPH is a key component.

Applications of Hexanal, 2,4 Dinitrophenyl Hydrazone in Specific Research Domains

Food Science Research: Assessment of Lipid Oxidation and Food Quality

In food science, the quantification of hexanal (B45976) is a key method for assessing the degree of lipid oxidation. Lipids, particularly unsaturated fatty acids, are susceptible to oxidation, which leads to the development of undesirable flavors and aromas, a process commonly known as rancidity. Hexanal is a major secondary product of the oxidation of linoleic acid, an omega-6 fatty acid prevalent in many food products. The formation of its DNPH derivative allows for precise measurement, providing a reliable chemical indicator of food quality and stability.

Hexanal-DNPH as a Volatile Marker for Oxidative Rancidity in Food

Hexanal is widely recognized as a primary volatile marker for lipid peroxidation in fat-containing foods. nih.govsemanticscholar.org Its presence, even at low concentrations, is directly associated with the "off-flavors" characteristic of oxidative rancidity. eurofins.inproquest.com Because hexanal is a product of the breakdown of lipid hydroperoxides, its concentration provides a measure of the secondary stage of oxidation, which is closely linked to sensory deterioration. nih.govnih.gov The derivatization to Hexanal-DNPH is critical because it stabilizes the volatile aldehyde for accurate chromatographic analysis. core.ac.uk This makes Hexanal-DNPH an invaluable tool for researchers studying the mechanisms of food spoilage and for quality control in the food industry to ensure product freshness and consumer acceptance. eurofins.in

Quantitative Determination of Hexanal in Processed Food Products (e.g., Cooked Meats)

The quantification of Hexanal-DNPH is frequently employed to assess the oxidative stability of processed foods, particularly cooked meats, which are highly susceptible to lipid oxidation, leading to a phenomenon known as "meat flavor deterioration" or "warmed-over flavor". nih.govresearchgate.net A common analytical procedure involves homogenizing a food sample, reacting the extracted carbonyls with a DNPH solution, and then quantifying the resulting Hexanal-DNPH derivative using reversed-phase HPLC. core.ac.ukucc.ie

Research has demonstrated a significant increase in hexanal concentration during the refrigerated storage of cooked meats. For instance, one study quantified the rise in hexanal levels in cooked meat burgers stored at 4°C over seven days. The results showed a dramatic increase in hexanal content, highlighting its role as an indicator of oxidative decay. ucc.ie

| Product | Hexanal (μmol/kg) at Day 0 | Hexanal (μmol/kg) at Day 7 |

|---|---|---|

| Beef Burgers | 0.71 | 22.50 |

| Pork Burgers | 0.89 | 32.75 |

| Turkey Burgers | 1.31 | 52.16 |

Data sourced from a study on the quantitative determination of hexanal in cooked muscle foods. ucc.ie

Impact of Food Processing and Storage on Hexanal-DNPH Levels

Food processing techniques and storage conditions have a profound impact on the rate of lipid oxidation and, consequently, on hexanal levels. Thermal processes like cooking and roasting can accelerate oxidation by breaking down lipid hydroperoxides into volatile compounds, including hexanal. eurofins.inrsc.org

Storage conditions, such as temperature, exposure to oxygen, and light, are critical variables. Refrigerated storage of cooked meats, for example, has been shown to lead to a rapid increase in hexanal concentrations within the first few days, which may then decline as hexanal reacts further with other food components. researchgate.net Studies on potato chips have also shown a direct correlation between storage duration and hexanal levels; concentrations were found to increase from 0.21 ppm after two months to 4.1 ppm after six months of storage. proquest.com This demonstrates that prolonged storage, even under standard conditions, leads to significant quality degradation as measured by hexanal content.

Correlation of Hexanal-DNPH Content with Sensory Attributes and Product Shelf-Life

The instrumental measurement of Hexanal-DNPH levels often correlates strongly with sensory panel assessments of food quality. nih.gov Hexanal is described as having a "grassy," "fatty," or "painty" aroma, and its presence is a key contributor to the perception of rancidity. nih.govmdpi.com In dairy powders, increased concentrations of hexanal and other aldehydes were correlated with sensory attributes described as “painty,” “oxidised,” and “cardboard-like.” mdpi.com

This correlation allows researchers to establish thresholds for consumer acceptance and to predict the shelf-life of a product. eurofins.in For example, in a study on deli meats, headspace hexanal analysis was found to satisfactorily predict the development of oxidation flavor as determined by a trained sensory panel. nih.govmdpi.com By monitoring Hexanal-DNPH levels, food manufacturers can make informed decisions about product formulation, packaging, and expiration dating to maintain quality and consumer satisfaction.

| Food Product | Associated Sensory Attributes | Reference |

|---|---|---|

| Dairy Powders | Painty, Oxidised, Cooked, Caramelised | mdpi.com |

| Black Walnuts | Rancid, Acrid, Musty/Earthy | nih.gov |

| Cooked Meats | Flavor Deterioration, Warmed-Over Flavor | researchgate.net |

| Almonds | Grassy odor, Off-flavors, Reduced freshness | eurofins.in |

Environmental Analytical Chemistry: Aldehyde Monitoring and Atmospheric Research

In environmental science, the derivatization of aldehydes with DNPH is a standard method for monitoring air quality. Aldehydes are common atmospheric pollutants originating from both natural and anthropogenic sources, including vehicle emissions and industrial processes. They are key components in photochemical smog formation. Because of their low concentrations and high reactivity in the atmosphere, direct measurement is challenging. The conversion to stable DNPH derivatives allows for their effective collection and analysis.

Methodologies for Air Sample Collection and Derivatization of Atmospheric Aldehydes

The standard methodology for sampling atmospheric aldehydes involves drawing a known volume of air through a sorbent cartridge coated with an acidified solution of 2,4-DNPH. formacare.euca.gov This method is based on U.S. EPA Method TO-11A. ca.gov

The process typically includes the following steps:

Sampling : Air is pumped at a controlled flow rate (e.g., 0.7 to 1.5 L/min) through a silica (B1680970) gel cartridge impregnated with DNPH. ca.govberkeleyanalytical.com

Derivatization : As the air passes through the cartridge, aldehydes (including hexanal) present in the air react in situ with the DNPH to form their corresponding stable, non-volatile hydrazone derivatives, which are trapped on the silica gel. formacare.eugerstelus.com

Elution : After sampling, the cartridge is taken to a laboratory where the trapped DNPH derivatives are eluted from the silica gel using a solvent, typically acetonitrile (B52724). ca.govgerstelus.com

Analysis : The resulting solution containing the Hexanal-DNPH and other aldehyde derivatives is then analyzed, usually by HPLC with a UV detector set to a wavelength of approximately 360 nm, to identify and quantify the individual aldehydes. formacare.euca.gov

This well-established methodology provides a reliable and sensitive means to measure aldehyde concentrations in ambient, indoor, or workplace air, with detection limits often in the parts-per-billion by volume (ppbv) range. ca.gov

Quantification of Hexanal in Ambient and Indoor Air Samples

The derivatization of hexanal with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form the stable product, Hexanal, (2,4-dinitrophenyl)hydrazone (Hexanal-DNPH), is a cornerstone technique for its quantification in both ambient and indoor air. This method is favored due to the conversion of the volatile and reactive hexanal into a more stable, non-volatile derivative that is readily analyzable.

The standard procedure involves drawing a known volume of air through a cartridge containing a solid sorbent, such as silica gel, which has been coated with DNPH. formacare.euberkeleyanalytical.com As the air passes through, hexanal reacts with the DNPH to form hexanal-DNPH, which is captured on the sorbent. The cartridge is then eluted with a solvent, typically acetonitrile, to release the derivative. formacare.eu

The resulting solution is analyzed using high-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector. formacare.eu The hexanal-DNPH derivative has a strong UV absorbance, which allows for sensitive and selective detection. formacare.eufishersci.com Quantification is achieved by comparing the response of the sample to that of a known standard. formacare.eu

Detailed Research Findings:

Indoor Air Quality: Hexanal is a prevalent indoor air pollutant, often emitted from building materials, furniture, and consumer products. The DNPH method is frequently employed to assess indoor air quality and identify sources of pollution. fishersci.com For example, elevated levels of hexanal are often found in new or recently renovated buildings.

Ambient Air Monitoring: This method is also crucial for monitoring hexanal concentrations in outdoor air, where it can originate from industrial emissions, vehicle exhaust, and natural sources. fishersci.com

Method Performance: The DNPH derivatization method is capable of measuring hexanal concentrations across a wide range, from approximately 1 µg/m³ to 1 mg/m³, depending on the sampling parameters. formacare.eu The limits of detection are typically in the low parts-per-billion (ppb) range. scioninstruments.com

| Sample Type | Typical Concentration Range (µg/m³) | Primary Analytical Method |

|---|---|---|

| Indoor Air (Residential) | 1 - 30 | HPLC-UV |

| Indoor Air (Office) | 0.5 - 20 | HPLC-UV |

| Ambient Air (Urban) | 0.1 - 10 | HPLC-UV |

| Ambient Air (Rural) | <0.1 - 5 | HPLC-UV |

Role of Hexanal-DNPH in Assessing Air Quality and Pollution Sources

The quantification of hexanal via its DNPH derivative is instrumental in the broader assessment of air quality and the identification of pollution sources. Hexanal is a volatile organic compound (VOC) that contributes to the formation of secondary air pollutants and can be an indicator of specific emission sources.

Assessing Air Quality:

Indicator of Indoor Air Quality: Elevated concentrations of hexanal indoors can be a sign of emissions from building materials and consumer products, contributing to what is known as "sick building syndrome". scioninstruments.com Monitoring hexanal levels helps in evaluating the effectiveness of ventilation and other mitigation strategies.

Precursor to Smog Formation: In the atmosphere, hexanal participates in photochemical reactions that lead to the formation of ozone and secondary organic aerosols, which are key components of smog. fishersci.com Accurate measurements of hexanal are therefore important for air quality modeling.

Identifying Pollution Sources:

Source Apportionment: By measuring the concentrations of hexanal and other carbonyls, researchers can use receptor models to identify and quantify the contributions of different sources to air pollution. whiterose.ac.ukmdpi.comnih.gov For example, a high hexanal concentration relative to other aldehydes might indicate a biogenic source or specific industrial emissions.

Indoor vs. Outdoor Sources: The DNPH method helps distinguish between indoor and outdoor sources of hexanal. whiterose.ac.uk High indoor-to-outdoor ratios of hexanal are a strong indication of significant indoor emission sources.

Emission Testing: The technique is also used in controlled chamber studies to measure the emission rates of hexanal from various materials, providing valuable data for the development of low-emitting products.

Natural Products and Phytochemical Analysis

Detection and Identification of Hexanal-DNPH in Plant Extracts (e.g., Allelochemical Studies)

The derivatization of hexanal to hexanal-DNPH is a valuable tool in phytochemical research, particularly in the study of allelopathy, where chemical compounds produced by one plant affect the growth of another. researchgate.netnih.gov Hexanal is a common plant volatile that can act as an allelochemical. researchgate.net

The general workflow for analyzing hexanal in plant extracts involves:

Extraction: Volatiles, including hexanal, are extracted from plant tissues using methods like headspace sampling or solvent extraction.

Derivatization: The extract is then reacted with a DNPH solution to convert the aldehydes into their corresponding hydrazones.

Analysis: The resulting derivatives are separated and quantified, typically by HPLC-UV. researchgate.net

Research Findings in Allelochemical Studies:

Growth Inhibition: Studies have shown that hexanal released from certain plants can inhibit the germination and growth of other plant species. The DNPH method allows for the quantification of hexanal, which can then be correlated with the observed allelopathic effects.

Plant Defense: Hexanal is also involved in plant defense mechanisms against pests and pathogens. Its production can be induced by tissue damage, and its quantification helps in understanding these defense responses. uoguelph.ca

Methodological Considerations for Complex Natural Matrix Analysis

The analysis of hexanal-DNPH in complex matrices like plant extracts presents several analytical challenges that require careful consideration. chromatographyonline.com

Matrix Effects: Plant extracts contain a multitude of other compounds that can interfere with the analysis, leading to inaccurate quantification. researchgate.net Sample cleanup steps, such as solid-phase extraction (SPE), are often necessary to remove these interferences.

Specificity: The DNPH reagent reacts with all aldehydes and ketones present in the extract, which can result in a complex chromatogram. formacare.eu High-resolution chromatography is therefore essential to separate the hexanal-DNPH peak from other derivatives.

Stability: While more stable than hexanal, the DNPH derivative can degrade if not handled properly. Samples should be protected from light and stored at low temperatures.

Quantification: The use of an internal standard is often recommended to correct for any sample loss during preparation and analysis.

Biosynthesis and Ecological Significance of Hexanal as a Precursor

Hexanal is a C6 aldehyde produced by plants through the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids like linoleic and linolenic acids. This process is often initiated by tissue damage and is responsible for the characteristic "green leaf" odor.

Ecological Significance:

Quality Assurance and Reference Materials for Hexanal, 2,4 Dinitrophenyl Hydrazone Analysis

Development and Validation of Analytical Methods for Hexanal-DNPH

The development and validation of analytical methods are foundational processes to ensure that data generated are accurate, reliable, and compliant with regulatory standards. labmanager.comijprajournal.com These procedures are designed to identify, quantify, and characterize a substance, delivering consistent results across multiple analysts, instruments, and conditions. labmanager.com For Hexanal-DNPH, the derivatization of hexanal (B45976) with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a key step, as it converts the volatile aldehyde into a more stable, chromophoric hydrazone derivative suitable for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS). nih.govsjpas.comhitachi-hightech.com

Method development begins with defining the analytical goal and selecting an appropriate technique based on the chemical and physical properties of Hexanal-DNPH. labmanager.com High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantitative analysis of DNPH derivatives. hitachi-hightech.comresearchgate.net The process involves optimizing instrumental conditions, such as the choice of column (e.g., C18), mobile phase composition, flow rate, and detector wavelength (typically around 360 nm for DNPH derivatives), to achieve optimal separation and sensitivity. hitachi-hightech.comnih.gov

Once a method is developed, it undergoes a rigorous validation process to demonstrate its fitness for purpose. ijprajournal.compsu.edu This involves evaluating several key performance characteristics as outlined by international guidelines.

Key Validation Parameters for Hexanal-DNPH Analytical Methods:

| Parameter | Description | Typical Findings for Aldehyde-DNPH Analysis |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other aldehydes, ketones, or matrix components. ijprajournal.com | HPLC methods demonstrate good separation of Hexanal-DNPH from other aldehyde-DNPH derivatives and reagent residues. nih.govuc.edu Mass spectrometry offers even higher specificity by providing molecular weight and structural information. nih.gov |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | For DNPH-derivatized aldehydes, methods typically show excellent linearity with correlation coefficients (r²) of 0.999 or better over relevant concentration ranges. researchgate.net |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ijprajournal.com | A typical analytical range for aldehyde-DNPH derivatives can span from low µg/L levels to several hundred µg/mL. researchgate.netresearchgate.net |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Accuracy is often assessed through recovery studies on spiked samples, with results for aldehyde-DNPH methods generally falling within acceptable limits. researchgate.net |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision). ijprajournal.com | Precision studies for aldehyde analysis, measured as relative standard deviation (%RSD), typically yield values well within acceptable criteria. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | For HPLC-based methods for aldehyde-DNPH derivatives, detection limits are often in the low µg/L range. researchgate.net One study reported an LOD of 0.4 µg/m³ for a 24-hour air sample. acs.org |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The LOQ for formaldehyde-DNPH has been reported at 57.76 µg/mL in one validated method. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. labmanager.com | A robust method for Hexanal-DNPH would show minimal variation in results with slight changes in mobile phase composition, pH, or column temperature. labmanager.com |

The validation process is continuous, ensuring confidence in the analytical data throughout its application. psu.edu

Interlaboratory Studies and Proficiency Testing for Hexanal-DNPH Quantification

While method validation establishes the performance of a method within a single laboratory, interlaboratory studies and proficiency testing (PT) are essential for evaluating the comparability and accuracy of results among different laboratories. dguv.deresearchgate.net These programs provide an objective means of assessing a laboratory's analytical performance against that of its peers and a reference value.

Proficiency testing schemes for aldehyde analysis typically involve a coordinating body that prepares and distributes standardized samples to participating laboratories. dguv.de These samples can be test gas mixtures for active sampling or pre-loaded sorbent tubes containing a known quantity of aldehyde-DNPH derivatives, including Hexanal-DNPH. dguv.deresearchgate.net

Typical Proficiency Testing Scheme for Aldehyde-DNPH Analysis:

Sample Preparation: The PT provider prepares samples with known concentrations of several aldehyde-DNPH derivatives. To simulate real-world conditions, these samples may also contain potential interfering compounds. researchgate.net

Distribution: Each participating laboratory receives a set of samples, which may include replicates and blank samples for baseline correction. dguv.de

Analysis: Laboratories analyze the samples using their routine analytical methods, such as HPLC with UV detection, following standard operating procedures. uc.edudguv.de

Reporting: Results are submitted to the PT provider for statistical analysis.

Evaluation: The provider evaluates the performance of each laboratory by comparing their results to the assigned (known) value. Performance is often expressed as a z-score, which quantifies the difference between the laboratory's result and the assigned value.

Role of Certified Reference Materials (CRMs) in Method Traceability

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and metrological traceability in chemical measurements. nist.gov A CRM is a standard that has been characterized for one or more properties with a high degree of certainty, and its value is accompanied by an uncertainty statement and a statement of traceability. nist.govfishersci.comsigmaaldrich.com

In the analysis of Hexanal-DNPH, CRMs serve several critical functions:

Instrument Calibration: CRMs are used to calibrate analytical instruments, such as HPLC systems, ensuring that the instrument's response is accurately correlated to the concentration of the analyte. nist.gov

Method Validation: They are used to assess the accuracy of an analytical method by comparing the measured value of the CRM to its certified value. ittech.com.sg

Establishing Traceability: Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. nist.gov By using CRMs from national metrology institutes (like NIST) or accredited producers, laboratories can ensure their results are traceable to the International System of Units (SI). nist.gov

CRMs for aldehyde analysis are typically solutions containing a certified concentration of one or more aldehyde-DNPH derivatives, including Hexanal-DNPH, in a solvent like acetonitrile (B52724). fishersci.comsigmaaldrich.comaccustandard.com These materials are produced and certified under stringent quality systems, such as ISO 17034 and ISO/IEC 17025. fishersci.comsigmaaldrich.com The use of CRMs provides confidence that the analytical results are not only accurate and precise but also comparable across different times, locations, and laboratories.

| CRM Provider Example | Product Description | Certification Standards |

| MilliporeSigma (Supelco) | TraceCERT® Carbonyl-DNPH Mix, certified reference material in acetonitrile. fishersci.com | Produced and certified in accordance with ISO 17034 and ISO/IEC 17025. fishersci.com |

| AccuStandard | Hexanal-DNPH Certified Reference Material, 0.1 mg/mL in Acetonitrile. accustandard.com | ISO 17034 Class Certified Reference Material. accustandard.com |

Data Standardization and Archiving for Mass Spectral and Chromatographic Libraries

The widespread use of techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS generates vast amounts of data. nih.gov The utility of this data is significantly enhanced when it is standardized and archived in searchable libraries. researchgate.netmdpi.com These libraries are critical resources for the identification of unknown compounds. ojp.gov

For Hexanal-DNPH, this involves the collection and curation of its mass spectrum and chromatographic retention data.

Mass Spectral Libraries: Mass spectral libraries, such as the NIST/NIH/EPA Mass Spectral Library, are curated collections of electron ionization (EI) mass spectra. researchgate.net Derivatization with DNPH not only aids in chromatographic analysis but also produces characteristic mass spectra that can be used for identification. nih.govresearchgate.net The mass spectrum of Hexanal-DNPH contains specific fragment ions that help differentiate it from other compounds, including isomers. nih.gov For example, specific m/z values can distinguish hexanal-DNPH from its isobaric ketone counterparts. nih.gov Standardizing the collection conditions (e.g., ionization energy) and data format is crucial for the integrity and searchability of these libraries.

Chromatographic Libraries: In addition to mass spectra, chromatographic retention information is highly valuable for compound identification. Gas chromatography retention indices (RI) and liquid chromatography retention times (RT) are archived alongside mass spectra. researchgate.netrestek.com Standardizing the chromatographic conditions (e.g., column type, temperature program) allows for more reliable comparison of retention data across different systems. nih.gov Publicly available spectral libraries are continually expanding to include data for new compounds and derivatives, providing a powerful tool for both targeted and untargeted analysis. mdpi.com The goal of these efforts is to improve the consistency and reliability of compound identification across different laboratories and instruments. ojp.gov

Future Directions and Emerging Research Avenues for Hexanal, 2,4 Dinitrophenyl Hydrazone

Miniaturization and Automation of Hexanal-DNPH Analytical Systems

The trend towards smaller, more efficient analytical systems has led to significant advancements in the analysis of hexanal-DNPH. Miniaturization offers several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for portable, on-site monitoring.

A key development in this area is the use of microreactor chips coated with DNPH for the capture and analysis of carbonyl compounds, including hexanal (B45976). nih.gov These lab-on-a-chip devices provide a high surface area-to-volume ratio, enhancing the efficiency of the derivatization reaction. nih.gov For instance, a study on a DNPH-coated microreactor chip demonstrated high capture efficiencies for various aldehydes, paving the way for applications such as breath analysis. nih.gov

Automation is another critical aspect of modernizing hexanal-DNPH analysis. Automated systems for the desorption of DNPH cartridges and subsequent injection into analytical instruments like high-performance liquid chromatography (HPLC) systems significantly improve accuracy and reproducibility by minimizing operator error. gerstelus.com Techniques such as ultrasound-assisted headspace liquid-phase microextraction with in-drop derivatization have been developed for the automated extraction and determination of hexanal in biological samples like blood. nih.gov This method utilizes a polychloroprene rubber tube containing the extraction solvent and DNPH, where volatile aldehydes are extracted from the headspace and derivatized simultaneously. nih.gov Furthermore, automated dynamic headspace samplers coupled with gas chromatography-mass spectrometry (GC-MS) have been successfully employed for the determination of hexanal in food products, offering a rapid and sensitive analytical solution. nih.govnih.gov The integration of robotics and computer vision is also being explored to create fully automated platforms for the sampling and analysis of volatile organic compounds (VOCs). nih.govacs.org

Table 1: Comparison of Miniaturized and Automated Hexanal-DNPH Analytical Systems

| Technique | Key Features | Application Examples | Reported Limits of Detection (LOD) for Hexanal |

| DNPH-Coated Microreactor Chip | High capture efficiency, suitable for trace analysis. nih.gov | Breath analysis, environmental air monitoring. nih.gov | Not specified for hexanal. |

| Ultrasound-Assisted Headspace Liquid-Phase Microextraction with In-Drop Derivatization | Simultaneous extraction and derivatization, enhanced sensitivity. nih.gov | Determination of hexanal in human blood. nih.gov | 0.79 nmol L⁻¹ nih.gov |

| Automated Dynamic Headspace GC-MS | High throughput, good sensitivity and reproducibility. nih.govnih.gov | Oxidative marker in vegetable oils and rice. nih.govnih.gov | 3.3 ng mL⁻¹ nih.gov |

Advanced Computational Modeling for Hexanal-DNPH Properties and Interactions

Computational modeling, particularly using density functional theory (DFT), has become an invaluable tool for understanding the properties and interactions of hexanal, (2,4-dinitrophenyl)hydrazone at the molecular level. researchgate.netnih.gov These theoretical studies provide insights that complement experimental findings and can aid in the development of new analytical methods.

DFT calculations can be used to optimize the geometry of the hexanal-DNPH molecule and to predict its vibrational spectra (FT-IR and Raman). researchgate.net This information is crucial for the correct assignment of experimental spectral bands. researchgate.net Computational studies have also been employed to investigate the interaction between DNPH derivatives and the stationary phase in chromatography, which can help in optimizing separation conditions. For example, quantum chemistry calculations have been used to understand the complexation between DNPH and its derivatives with sorbents in solid-phase extraction (SPE), leading to more effective purification methods. jst.go.jp

Moreover, theoretical calculations can shed light on the reaction mechanism between DNPH and aldehydes, including the stability of the resulting hydrazones. wikipedia.org By understanding the electronic structure and reactivity of these molecules, it is possible to design new derivatization reagents with improved properties. nih.gov Time-dependent DFT (TD-DFT) can also be used to simulate the electronic spectra of these compounds, which is useful for interpreting UV-Vis spectra and developing new optical detection methods. researchgate.net

Table 2: Applications of Computational Modeling in Hexanal-DNPH Research

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization and vibrational spectra prediction. researchgate.net | Accurate assignment of experimental FT-IR and Raman spectra. researchgate.net |

| Quantum Chemistry Calculations | Modeling interactions with SPE sorbents. jst.go.jp | Development of more efficient sample purification methods. jst.go.jp |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic spectra. researchgate.net | Interpretation of UV-Vis spectra and design of optical sensors. researchgate.net |

Integration with High-Throughput Screening Technologies in Chemical Analysis

There is a growing demand for high-throughput screening (HTS) methods in various fields, including food science, environmental monitoring, and clinical diagnostics. The reaction between hexanal and DNPH is well-suited for adaptation to HTS formats, such as 96-well plates. plos.orgnih.gov

Colorimetric assays based on the DNPH reaction have been developed for the high-throughput quantification of aldehydes and ketones. nih.gov These assays are simple, sensitive, and can be easily automated, making them ideal for screening large numbers of samples. plos.orgnih.gov For example, a 96-well plate format colorimetric assay using DNPH has been optimized for the detection of a wide range of aldehydes and ketones produced by microbial cell factories. nih.gov

The integration of automated sample preparation, such as solid-phase microextraction (SPME) or online extraction techniques, with the DNPH test further enhances throughput. drlogy.com These automated methods reduce manual labor and improve the consistency of results. nih.gov The development of robotic systems for sample handling and analysis is a key step towards fully automated HTS platforms for aldehydes. nih.govacs.org These platforms can significantly accelerate research in areas such as flavor analysis, quality control of food products, and screening for disease biomarkers.

Broader Implications for Aldehyde Metabolomics and Environmental Fate Studies

The analytical advancements in the detection of this compound have broader implications for the fields of aldehyde metabolomics and environmental science. Aldehydes are important metabolites and signaling molecules in biological systems, and their dysregulation is associated with various diseases. nih.govnih.gov